Cas no 95732-59-5 (Hedyotisol A)

Hedyotisol A 化学的及び物理的性質
名前と識別子
-
- Hedyotisol A
- (1S,2S,1'S,2'S)-2,2'-{(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c ]furan-1,4-diylbis[(2,6-dimethoxy-4,1-phenylene)oxy]}bis[1-(4-hyd roxy-3-methoxyphenyl)-1,3-propanediol]
- [ "" ]
- 95839-45-5
- (1S,1'S,2S,2'S)-2,2'-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol]; 1H,3H-Furo[3,4-c]furan, 1,3-propanediol deriv.
- G-b-S-r-S-b-G
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- Hedyotisol C
- 95732-59-5
- CHEMBL1761832
- Hedyotisol B
- bmse010121
- 2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- AKOS040761823
- CHEMBL2268764
- isoorientin 6-O-hexoside
- AKOS032962370
- HedyotisolA
- 2-(4-(6-(4-(2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy)-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxy-phenoxy)-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
- 2-[4-[6-[4-[2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxy-phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenoxy]-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
- 2-(4-(6-(4-(1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
-
- インチ: InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3/t25-,26-,35+,36+,37+,38+,39+,40+/m1/s1
- InChIKey: LSWNERGQFCAXLI-RJFHMDDPSA-N
- ほほえんだ: COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC
計算された属性
- せいみつぶんしりょう: 810.31000
- どういたいしつりょう: 810.30988550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 16
- 重原子数: 58
- 回転可能化学結合数: 18
- 複雑さ: 1100
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 214Ų
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 1012.1±65.0 °C at 760 mmHg
- フラッシュポイント: 565.9±34.3 °C
- PSA: 213.68000
- LogP: 4.17120
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Hedyotisol A セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Hedyotisol A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4191-5mg |
Hedyotisol A |
95732-59-5 | 5mg |
¥ 4420 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H10060-5mg |
(1S,2S,1'S,2'S)-2,2'-{(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c ]furan-1,4-diylbis[(2,6-dimethoxy-4,1-phenylene)oxy]}bis[1-(4-hyd roxy-3-methoxyphenyl)-1,3-propanediol] |
95732-59-5 | ,HPLC≥98% | 5mg |
¥6240.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4191-1 mg |
Hedyotisol A |
95732-59-5 | 1mg |
¥2595.00 | 2022-04-26 | ||
A2B Chem LLC | AI64773-5mg |
Hedyotisol A |
95732-59-5 | 97.0% | 5mg |
$785.00 | 2024-07-18 | |
TargetMol Chemicals | TN4191-5 mg |
Hedyotisol A |
95732-59-5 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN4191-1 mL * 10 mM (in DMSO) |
Hedyotisol A |
95732-59-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
TargetMol Chemicals | TN4191-1 ml * 10 mm |
Hedyotisol A |
95732-59-5 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 |
Hedyotisol A 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Hedyotisol Aに関する追加情報
Hedyotisol A (CAS No. 95732-59-5): An Overview of Its Chemical Properties and Biological Activities
Hedyotisol A (CAS No. 95732-59-5) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential therapeutic applications. This compound, isolated from the plant Hedyotis diffusa, belongs to a class of natural products known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The chemical structure of Hedyotisol A is characterized by a complex arrangement of carbon atoms, functional groups, and stereochemical centers. It is a triterpenoid with a molecular formula of C30H48O4, and its molecular weight is approximately 472.7 g/mol. The presence of multiple hydroxyl groups and a carboxylic acid moiety contributes to its solubility in polar solvents and its ability to form hydrogen bonds, which are crucial for its biological interactions.
Recent studies have shed light on the biological activities of Hedyotisol A. One of the most notable findings is its potent anti-inflammatory effect. In vitro experiments have demonstrated that Hedyotisol A can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.
In addition to its anti-inflammatory properties, Hedyotisol A has shown promising antioxidant activity. Research has indicated that it can scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The anticancer potential of Hedyotisol A has also been extensively investigated. Studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this effect involves the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential. Furthermore, Hedyotisol A has been found to inhibit angiogenesis, a process critical for tumor growth and metastasis.
Beyond its direct biological effects, Hedyotisol A has been explored for its potential as a lead compound in drug discovery. Its unique chemical structure provides a scaffold for the development of novel therapeutic agents with improved efficacy and reduced side effects. Researchers are actively engaged in structure-activity relationship (SAR) studies to identify derivatives with enhanced pharmacological properties.
The safety profile of Hedyotisol A is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low cytotoxicity towards normal cells at therapeutic concentrations, suggesting a favorable safety margin. However, further research is needed to fully understand its long-term effects and potential interactions with other drugs.
In conclusion, Hedyotisol A (CAS No. 95732-59-5) is a multifaceted natural product with significant potential in various therapeutic areas. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive target for further investigation and development as a novel therapeutic agent. Ongoing research aims to elucidate its mechanisms of action and optimize its use in clinical settings.
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